Benzyldihydrochlorothiazide
CAS No.: 32586-76-8
Cat. No.: VC20497320
Molecular Formula: C14H13Cl2N3O4S2
Molecular Weight: 422.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32586-76-8 |
---|---|
Molecular Formula | C14H13Cl2N3O4S2 |
Molecular Weight | 422.3 g/mol |
IUPAC Name | 3-benzyl-3,6-dichloro-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Standard InChI | InChI=1S/C14H13Cl2N3O4S2/c15-10-6-11-13(7-12(10)24(17,20)21)25(22,23)19-14(16,18-11)8-9-4-2-1-3-5-9/h1-7,18-19H,8H2,(H2,17,20,21) |
Standard InChI Key | PHHILWGNCGEKHB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CC2(NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)Cl |
Introduction
Chemical and Structural Characteristics
Molecular Identity and Synthesis
Benzyldihydrochlorothiazide has the molecular formula and a molecular weight of 387.86 g/mol . Its IUPAC name is 3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2-1λ⁶,2,4-benzothiadiazine-7-sulfonamide, reflecting a benzothiadiazine core with a benzyl substituent at position 3 and a sulfonamide group at position 7 . The compound crystallizes from acetic acid and water, with a reported melting point of 260–262°C .
The synthesis of benzyldihydrochlorothiazide was first described by Werner et al. (1960) and Novello et al. (1960), involving cyclization reactions of sulfonamide intermediates with benzyl chloride derivatives . Ugi (1963) later patented an optimized route emphasizing the incorporation of the benzyl moiety to enhance lipophilicity and duration of action .
Table 1: Physicochemical Properties of Benzyldihydrochlorothiazide
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 387.86 g/mol | |
Melting Point | 260–262°C | |
Solubility | Poor in water; soluble in acetone | |
SMILES | NS(=O)(=O)C1=C(Cl)C=C2NC(CC3=CC=CC=C3)NS(=O)(=O)C2=C1 |
Pharmacological Profile
Mechanism of Action
Like all thiazides, benzyldihydrochlorothiazide inhibits the Na+/Cl⁻ cotransporter (NCC) in the distal convoluted tubule of the kidney, reducing sodium reabsorption and promoting diuresis . The benzyl group enhances membrane permeability, potentially prolonging its half-life compared to HCTZ . Additionally, thiazides induce vasodilation via activation of calcium-activated potassium channels in vascular smooth muscle, contributing to their antihypertensive effects .
Pharmacokinetics
Clinical Efficacy
Diuretic Potency
A pivotal study comparing single 100 mg doses of benzyldihydrochlorothiazide and HCTZ in 17 edematous patients found the former to be 85% as effective in inducing diuresis . This reduced efficacy correlates with its lower potency at the NCC compared to HCTZ .
Table 2: Comparative Efficacy of Benzyldihydrochlorothiazide and HCTZ
Parameter | Benzyldihydrochlorothiazide | HCTZ | Source |
---|---|---|---|
Diuretic Efficacy (100 mg) | 85% of HCTZ | 100% | |
Onset of Action | 2–4 hours | 1–2 hours | |
Duration of Action | 12–18 hours | 6–12 hours |
Antihypertensive Effects
While direct trials are scarce, its structural similarity to benzthiazide suggests comparable blood pressure reduction. Benzthiazide lowers systolic blood pressure (SBP) by 10–15 mmHg and diastolic blood pressure (DBP) by 5–10 mmHg in mild-to-moderate hypertension . Benzyldihydrochlorothiazide’s prolonged half-life may support once-daily dosing, though clinical data are lacking .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume